

# Application Notes and Protocols for OMO-103 in Osteosarcoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Nomenclature: The initial request specified "**NL-103**." Extensive research has indicated that this is likely a typographical error and the correct designation for the MYC inhibitor currently in clinical trials for osteosarcoma is OMO-103. This document will henceforth refer to the compound as OMO-103.

## Introduction

Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Despite aggressive multi-modal therapies, including chemotherapy and surgery, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic strategies. The MYC oncogene is a critical driver of tumorigenesis and is frequently dysregulated in various cancers, including a subset of osteosarcomas where its amplification is associated with a poor prognosis.[1][2] OMO-103 is a first-in-class, cell-penetrating mini-protein based on the Omomyc technology, which acts as a dominant-negative inhibitor of the MYC transcription factor.[3][4] By disrupting MYC's ability to form functional heterodimers with MAX, OMO-103 prevents the transcription of MYC target genes involved in cell proliferation, growth, and metabolism.[3][5] These application notes provide a summary of the preclinical rationale and detailed protocols for the evaluation of OMO-103 in osteosarcoma research models.

# **Mechanism of Action: MYC Inhibition**

OMO-103 is a 91-amino acid mini-protein derived from the bHLHZip domain of human MYC, with four specific amino acid substitutions that allow it to homodimerize and to heterodimerize



with MYC and MAX. This dual action sequesters MYC and prevents it from binding to DNA, thereby inhibiting its transcriptional activity.[6]



OMO-103 inhibits MYC by preventing MYC-MAX dimerization.

Click to download full resolution via product page

Mechanism of OMO-103 Action

# **Quantitative Data Summary**

While specific preclinical data for OMO-103 in osteosarcoma cell lines and animal models have not been extensively published, data from other solid tumor models demonstrate its potent anticancer activity. The following tables summarize available and representative data.



Table 1: In Vitro Activity of Omomyc (the basis for OMO-103) in Cancer Cell Lines

| Cell Line | Cancer Type                            | Assay          | IC50     | Reference |
|-----------|----------------------------------------|----------------|----------|-----------|
| H1299     | Non-Small Cell<br>Lung Cancer          | Cell Viability | ~6.2 μM  | [7]       |
| A549      | Non-Small Cell<br>Lung Cancer          | Cell Viability | ~13.6 μM | [7]       |
| H1975     | Non-Small Cell<br>Lung Cancer          | Cell Viability | ~10.5 μM | [7]       |
| SH-EP     | Neuroblastoma<br>(MYC-<br>independent) | Cell Viability | ~27.7 μM | [7]       |

Note: Specific IC50 values for osteosarcoma cell lines like U2OS and Saos-2 are not yet publicly available.

Table 2: Clinical Trial Information for OMO-103 in Osteosarcoma

| Trial Name                    | Phase | Status     | Patient<br>Population                           | Intervention                       | Primary<br>Endpoint                                   |
|-------------------------------|-------|------------|-------------------------------------------------|------------------------------------|-------------------------------------------------------|
| OSTEOMYC<br>(NCT066505<br>14) | 2     | Recruiting | Patients with advanced high-grade osteosarcom a | OMO-103<br>intravenous<br>infusion | Progression-<br>Free Survival<br>(PFS) at 16<br>weeks |

# **Experimental Protocols**

The following are detailed protocols for the evaluation of OMO-103 in osteosarcoma research models, based on established methodologies for testing MYC inhibitors.

## In Vitro Protocols

1. Cell Viability Assay (MTS/MTT)



This protocol is for determining the dose-dependent effect of OMO-103 on the viability of osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63).

#### Materials:

- Osteosarcoma cell lines
- Complete growth medium (e.g., DMEM with 10% FBS)
- OMO-103 (reconstituted as per manufacturer's instructions)
- 96-well plates
- MTS or MTT reagent
- Plate reader

#### Procedure:

- Seed osteosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of OMO-103 in complete growth medium.
- Remove the old medium from the cells and add 100 μL of the OMO-103 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Add MTS or MTT reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours until a color change is visible.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

In Vitro Cell Viability Workflow



## 2. Western Blot Analysis for MYC Target Gene Expression

This protocol assesses the effect of OMO-103 on the protein levels of MYC and its downstream targets.

- Materials:
  - Osteosarcoma cells
  - OMO-103
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - BCA protein assay kit
  - SDS-PAGE gels
  - Transfer buffer and nitrocellulose or PVDF membranes
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-MYC, anti-Cyclin D1, anti-GAPDH)
  - HRP-conjugated secondary antibodies
  - o Chemiluminescent substrate
- Procedure:
  - Treat osteosarcoma cells with OMO-103 at various concentrations for 24-48 hours.
  - Lyse the cells and quantify protein concentration using a BCA assay.
  - Denature protein lysates and separate them by SDS-PAGE.
  - Transfer the proteins to a membrane.
  - Block the membrane for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

## In Vivo Protocol

1. Orthotopic Osteosarcoma Mouse Model and OMO-103 Efficacy Study

This protocol describes the establishment of an orthotopic osteosarcoma model and the evaluation of OMO-103's anti-tumor efficacy.

- Materials:
  - Immunocompromised mice (e.g., NOD/SCID or nude mice)
  - Human osteosarcoma cells (e.g., 143B, Saos-2)
  - Matrigel (optional)
  - OMO-103 formulated for in vivo administration
  - Calipers for tumor measurement
  - Anesthesia
  - Bioluminescence imaging system (if using luciferase-expressing cells)
- Procedure:
  - Tumor Cell Implantation:
    - Anesthetize the mice.
    - Inject 1 x 10<sup>6</sup> osteosarcoma cells in 20-50 μL of PBS (with or without Matrigel) directly into the tibia of the mice.



## Tumor Growth Monitoring:

- Monitor tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Alternatively, use bioluminescence imaging to monitor tumor growth weekly.

#### OMO-103 Treatment:

- Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
- Administer OMO-103 intravenously at a predetermined dose and schedule (e.g., based on preclinical data from other models). The recommended Phase 2 dose is 6.48 mg/kg weekly.[8]
- Administer vehicle control to the control group.

## Efficacy Evaluation:

- Continue to monitor tumor growth and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
- Collect lungs and other organs to assess metastasis.





Click to download full resolution via product page

In Vivo Efficacy Study Workflow

# Conclusion



OMO-103 represents a promising novel therapeutic strategy for osteosarcoma by targeting the fundamental oncogenic driver, MYC. The provided protocols offer a framework for researchers to evaluate the efficacy and mechanism of action of OMO-103 in relevant preclinical osteosarcoma models. Further research is warranted to establish a comprehensive preclinical data package for OMO-103 in osteosarcoma to support its ongoing clinical development.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer's master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC inhibition reprograms tumor immune microenvironment by recruiting T lymphocytes and activating the CD40/CD40L system in osteosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptomyc announces first patient dosed in Phase 2 clinical trial of OMO-103 in advanced osteosarcoma Peptomyc [peptomyc.com]
- 6. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. yamanashi.repo.nii.ac.jp [yamanashi.repo.nii.ac.jp]
- To cite this document: BenchChem. [Application Notes and Protocols for OMO-103 in Osteosarcoma Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609588#application-of-nl-103-in-osteosarcoma-research-models]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com